molecular formula C19H25N3O4 B5506658 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

Cat. No. B5506658
M. Wt: 359.4 g/mol
InChI Key: BTQSMZIUGXYGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione involves multiple steps, including the Knoevenagel condensation and reactions with amines and hydrazine hydrate to form derivatives. For example, the reaction of thiazolidinone derivatives with piperidine gave thiazol-4(5H)one derivatives, which upon further reactions could yield imidazolidin-4-one derivatives (Mahmoud et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques, including NMR and mass spectrometry. For instance, a detailed structural analysis based on X-ray crystallography has provided insights into the stereochemistry and molecular conformations of related imidazolidine-2,4-dione derivatives (Pękala et al., 2005).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including with Grignard reagents and active methylene compounds, to afford different derivatives. Their reactivity is influenced by the functional groups attached to the imidazolidinedione core. The synthesis and reactions of these compounds offer a pathway to diverse derivatives with potential biological activities (Khazaei et al., 2014).

Scientific Research Applications

Antioxidant Properties in Lubricants

Studies on thiazolidinone derivatives, closely related to 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, reveal their potential as antioxidants for lubricant oils. These compounds have shown efficiency in preventing the degradation of lubricants, highlighting their importance in enhancing the durability and performance of lubricant bases. The antioxidant activity was confirmed through changes in total acid number and viscosity, alongside quantum chemical calculations supporting these findings (Mohammed et al., 2019).

Synthesis and Reactions with Piperidine

Research into the synthesis and reactions of thiazolidine and imidazolidine derivatives demonstrates the versatility of these compounds in producing a variety of chemical structures. This includes the formation of imidazolidin-4(H)one derivatives through reactions with benzyl amine and the creation of dimeric and other complex molecules. Such synthetic versatility indicates the potential for developing novel compounds with diverse biological activities (Mahmoud et al., 2011).

Antimicrobial and Anti-Proliferative Activities

Derivatives of oxadiazole, which share a similar structural motif with the compound , have been investigated for their antimicrobial and anti-proliferative activities. Specific derivatives have shown significant inhibitory effects against pathogenic bacteria and fungi, as well as potent anti-proliferative effects against various cancer cell lines. This suggests the potential of similar compounds in the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target. The presence of multiple functional groups suggests that it could potentially interact with multiple targets .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1,3-dimethyl-5-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-20-16(18(24)21(2)19(20)25)12-17(23)22-10-8-15(9-11-22)26-13-14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQSMZIUGXYGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[4-(Benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.